molecular formula C7H8N2O4 B127943 2-(5-Nitropyridin-2-yloxy)ethanol CAS No. 143071-39-0

2-(5-Nitropyridin-2-yloxy)ethanol

Cat. No.: B127943
CAS No.: 143071-39-0
M. Wt: 184.15 g/mol
InChI Key: KESQFSZFUCZCEI-UHFFFAOYSA-N
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Description

2-(5-Nitropyridin-2-yloxy)ethanol is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethanol in Renewable Energy and Hydrogen Production

Renewable Energy Carrier : Bio-ethanol, primarily produced from biomass fermentation, stands as a promising renewable energy carrier. The reforming of bio-ethanol for hydrogen production, especially through ethanol steam reforming, highlights the crucial role of catalysts like Rh and Ni in enhancing hydrogen production from renewable resources. The selection of catalyst support and preparation methods significantly affects catalyst activity, with MgO, ZnO, CeO2, and La2O3 identified as suitable supports due to their basic characteristics favorable for ethanol dehydrogenation (Ni, Leung, & Leung, 2007).

Ethanol's Role in Scientific Investigations

Metabolic Pathways and Toxicity : Ethanol oxidation and its roles in metabolic pathways have been extensively studied, indicating the complexity of its interactions within biological systems. Research on ethanol-induced cytochrome P-450, termed P-450ALC, has shown its significant role in alcohol oxidation, suggesting a complex interplay of ethanol with metabolic processes and its potential impact on health (Koop & Coon, 1986).

Ethanol and Environmental Impact

Ethanol-Diesel Fuel Blends : The blending of ethanol with diesel fuel has been reviewed for its potential to reduce particulate emissions in compression-ignition engines, highlighting ethanol's role in creating more environmentally friendly fuel alternatives. However, challenges related to blend stability, safety, and materials compatibility need to be addressed to facilitate the commercial use of these blends (Hansen, Zhang, & Lyne, 2005).

Ethanol's Biochemical and Molecular Impact

Oxidative Stress and Cellular Injury : Chronic ethanol ingestion is associated with oxidative damage to various organs, including the brain. This damage is partly due to ethanol's ability to enhance oxygen free radical production and lipid peroxidation. Understanding the biochemical pathways and the impact of ethanol at the molecular level is crucial for exploring its broader effects on health and disease (Sun, Simonyi, & Sun, 2002).

Safety and Hazards

While specific safety and hazard information for “2-(5-Nitropyridin-2-yloxy)ethanol” was not found, it’s important to handle all chemical compounds with care. General precautions include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESQFSZFUCZCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343172
Record name 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143071-39-0
Record name 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxyethoxy)-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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